molecular formula C13H17BClFO3 B13726266 2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13726266
M. Wt: 286.53 g/mol
InChI Key: BWNVIVMYXUYRGK-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boron atom bonded to a phenyl ring substituted with chloro, fluoro, and methoxy groups, as well as a dioxaborolane moiety.

Preparation Methods

The synthesis of 2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-fluoro-5-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The boronic acid moiety can be oxidized to form phenols or other oxygenated products using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic acid derivatives has shown potential in the development of drugs for various diseases, including cancer and diabetes.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The chloro, fluoro, and methoxy substituents on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

The uniqueness of this compound lies in its combination of substituents and the presence of the dioxaborolane moiety, which can enhance its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C13H17BClFO3

Molecular Weight

286.53 g/mol

IUPAC Name

2-(4-chloro-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(16)11(15)10(7-8)17-5/h6-7H,1-5H3

InChI Key

BWNVIVMYXUYRGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)OC

Origin of Product

United States

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